Basic blue 26
Overview
Description
The compound referred to as Basic Blue 26 is a subject of interest in the field of electrochemical research. It has been investigated for its electrochemical properties and potential applications. The spectroelectrochemical investigation of Basic Blue 26 has revealed insights into its redox behavior and interaction with oxygen molecules, which could be significant for various applications, including dye-sensitized solar cells, electrochromic devices, and sensors .
Synthesis Analysis
The synthesis of related compounds, such as the bipolar deep-blue emitter 26BTPIPy, involves a meta-linking D–π–A–π–D structure, which is designed to shorten the molecular conjugated length and restrict intramolecular charge transfer. This synthesis approach aims to maintain a high fluorescence yield, which is crucial for applications in organic light-emitting devices (OLEDs). The synthesis of such compounds is carefully designed to achieve a balance between planarity and molecular orbital overlap, which are key factors for efficient emission and carrier transport .
Molecular Structure Analysis
The molecular structure of compounds like 26BTPIPy, which may share similarities with Basic Blue 26, is characterized by a relatively planar structure at the benzene–pyridine–benzene joint. This planarity leads to considerable overlapping of frontier molecular orbitals, which is essential for achieving high fluorescence yield and efficient charge transport. The meta-linking structure in 26BTPIPy is specifically chosen to optimize these properties for deep-blue emission .
Chemical Reactions Analysis
Basic Blue 26 undergoes electrochemical reduction, which has been studied using thin-layer spectroelectrochemical techniques. The compound exhibits nearly reversible redox peaks, indicating its potential for redox-based applications. Additionally, the presence of oxygen leads to the formation of a charge transfer complex with Basic Blue 26, which is evidenced by the appearance of a new peak in both the cyclic voltammogram and the spectrum. This interaction suggests that Basic Blue 26 can participate in chemical reactions involving electron transfer and complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Basic Blue 26 have been characterized through spectroelectrochemical investigations. The formal potentials, electron transfer numbers, and diffusion coefficient of Basic Blue 26 were determined, providing a quantitative understanding of its electrochemical behavior. The compound also exhibits cis-trans-tautomerism and a color change effect, which are important properties for its potential use in colorimetric applications. The electrochemical and spectroscopic data suggest that Basic Blue 26 has a dynamic behavior in solution, which could be harnessed for various technological applications .
Scientific Research Applications
Adsorption and Removal of Dyes
Basic Blue 26, along with other basic dyes, has been the subject of research for its adsorption properties. Studies have found that activated carbons are effective in removing Basic Blue 26 from surfaces, with carbon produced by activation with H3PO4 showing particularly high efficiency due to its pore structure and surface functional groups (Souza et al., 2018). Additionally, the adsorption of Victoria Blue dye (Basic Blue 26) on carbon has been investigated, revealing that equilibrium data obey the Langmuir isotherm and that factors such as contact time, agitation, initial dye concentration, and carbon particle size significantly affect adsorption (Mckay, 1979).
Spectroelectrochemical Properties
A spectroelectrochemical investigation on Basic Blue revealed insights into its electrochemical reduction, demonstrating the reversible redox peaks of the dye and its cis-trans-tautomerism and color change effect (Bao, 1994).
Use in Effluent Treatment
Basic Blue 26 has been studied for its removal from effluent using various adsorbents. Research has indicated effective decolorization of aqueous dye solutions using novel adsorbents, optimized through statistical designs and surface plots for maximum efficiency (Ravikumar et al., 2005).
Applications in Flow Batteries
An organic dye, Basic Blue 3, related to Basic Blue 26, has been reported as a two-electron catholyte for aqueous redox flow batteries, showcasing exceptional stability and high capacity retention during extensive cycling (Li et al., 2020).
Use in Staining and Microscopy
Basic Blue 41, similar to Basic Blue 26, has been used as a single agent stain for blood and bone marrow cells, offering clear coloration and well-delineated cellular structures, suggesting potential applications of Basic Blue 26 in similar staining processes (Kass, 1988).
Safety And Hazards
properties
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3.ClH/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;/h5-23H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWJPGAKXJBKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038889 | |
Record name | Basic Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basic blue 26 | |
CAS RN |
2580-56-5 | |
Record name | Victoria Blue B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2580-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Blue 26 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Victoria blue B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(phenylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Blue 26 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 26 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1V8UTB56C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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